2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methoxyphenyl)-1-piperazinyl)ethyl)-, monohydrochloride
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Overview
Description
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methoxyphenyl)-1-piperazinyl)ethyl)-, monohydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes an oxazolone ring, a fluorophenyl group, and a piperazinyl-ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methoxyphenyl)-1-piperazinyl)ethyl)-, monohydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Oxazolone Ring: This step involves the cyclization of an appropriate amino acid derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Piperazinyl-Ethyl Chain: This step involves nucleophilic substitution reactions where the piperazine derivative is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methoxyphenyl)-1-piperazinyl)ethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methoxyphenyl)-1-piperazinyl)ethyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methoxyphenyl)-1-piperazinyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-propenamide
- 3-(3-Fluorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-propenamide
- N-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-2-propenamide
Uniqueness
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methoxyphenyl)-1-piperazinyl)ethyl)-, monohydrochloride stands out due to its unique combination of an oxazolone ring, a fluorophenyl group, and a piperazinyl-ethyl chain. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
120944-10-7 |
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Molecular Formula |
C22H25ClFN3O3 |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-5-[2-[4-(3-methoxyphenyl)piperazin-1-yl]ethyl]-3H-1,3-oxazol-2-one;hydrochloride |
InChI |
InChI=1S/C22H24FN3O3.ClH/c1-28-19-4-2-3-18(15-19)26-13-11-25(12-14-26)10-9-20-21(24-22(27)29-20)16-5-7-17(23)8-6-16;/h2-8,15H,9-14H2,1H3,(H,24,27);1H |
InChI Key |
MRPPZCUNEBEVES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCC3=C(NC(=O)O3)C4=CC=C(C=C4)F.Cl |
Origin of Product |
United States |
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